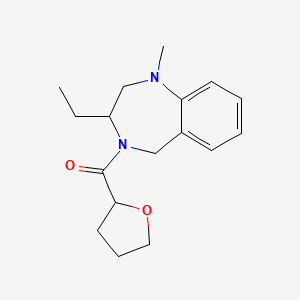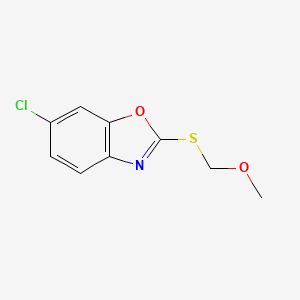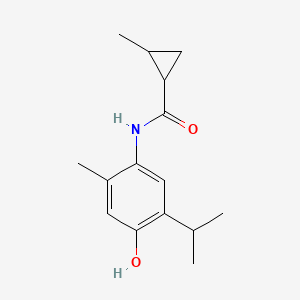
(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of benzodiazepines and their interactions with the central nervous system.
Mecanismo De Acción
The mechanism of action of (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 involves its ability to bind to the benzodiazepine binding site on GABA-A receptors and block the effects of benzodiazepines on these receptors. This results in a decrease in the activity of these receptors and a reduction in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 has been found to have a variety of biochemical and physiological effects, including the ability to reduce anxiety, induce sedation, and impair memory and cognitive function. These effects are thought to be mediated by the compound's actions on GABA-A receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 in lab experiments include its high potency and specificity for GABA-A receptors, as well as its ability to block the effects of benzodiazepines on these receptors. However, the limitations of this compound include its relatively short half-life and the potential for off-target effects on other neurotransmitter systems in the brain.
Direcciones Futuras
There are several future directions for research on (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 and its interactions with the central nervous system. One area of interest is the development of more selective and potent GABA-A receptor antagonists that can be used to investigate the role of these receptors in specific physiological and behavioral processes. Another area of interest is the use of (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 in the development of novel treatments for anxiety and other psychiatric disorders that are mediated by GABA-A receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 and its potential for off-target effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 involves the reaction of 3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-amine with 2-(chloromethyl)tetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to yield (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 in high purity.
Aplicaciones Científicas De Investigación
(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 has been used extensively in scientific research to study the mechanisms of action of benzodiazepines and their interactions with the central nervous system. This compound has been found to be a potent antagonist of the effects of benzodiazepines on GABA-A receptors, which are the primary targets of these drugs in the brain. By blocking the effects of benzodiazepines on these receptors, (3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone 15-4513 has been used to investigate the role of these receptors in a variety of physiological and behavioral processes.
Propiedades
IUPAC Name |
(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-14-12-18(2)15-8-5-4-7-13(15)11-19(14)17(20)16-9-6-10-21-16/h4-5,7-8,14,16H,3,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJZLQMESCYLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C2CN1C(=O)C3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583240.png)

![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)




![6-tert-butyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583289.png)
![5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)

![3-[3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide](/img/structure/B7583299.png)

